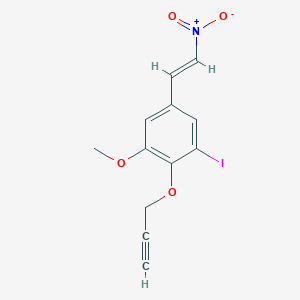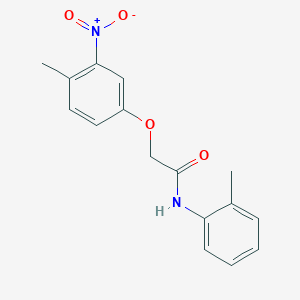![molecular formula C19H22N2O4S B4631561 1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)
1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, which yields carbon-functional groups in one step (Sakamoto et al., 1988). This method could potentially be adapted for the synthesis of our target molecule by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including NMR and IR studies, provides detailed information on their structural characteristics. For example, spectroscopic studies of complexes formed by phenyl[bis(ethylsulfonyl)]methane reveal insights into molecular interactions and structural details, which are crucial for understanding the behavior of sulfonamides at the molecular level (Huczyński et al., 2007).
Chemical Reactions and Properties
Sulfonamides, such as the one , participate in various chemical reactions, including Sonogashira cross-coupling, to form complex structures with defined functional groups (Durgadas et al., 2012). The presence of the morpholinylcarbonyl and methanesulfonamide groups in the molecule could influence its reactivity and interaction with other compounds.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For instance, NMR and PM5 semiempirical methods have been used to study the complexes of sulfonamides, providing insights into their dissociation behaviors in solvents, which is essential for understanding their physical properties (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological molecules, are crucial for their potential applications. Studies on sulfonamides, such as the investigation of their antiarrhythmic activity, reveal the importance of the sulfonamido group for potent activity, which could be relevant for the chemical properties of our target molecule (Johnson et al., 1995).
Scientific Research Applications
Methane as a Greenhouse Gas and Energy Source
Methane (CH4) is a potent greenhouse gas with significant implications for climate change. Research has shown that methane's oxidation in marine environments is a crucial process for mitigating its atmospheric concentration. Studies highlight the role of microbial communities in mediating the anaerobic oxidation of methane, which is a vital sink for methane in marine environments. This process involves complex interactions between methanotrophic archaea and sulphate reducing bacteria, with implications for both the carbon cycle and greenhouse gas mitigation strategies (Niemann & Elvert, 2008).
Methanotrophs and Biotechnological Applications
Methanotrophs, which utilize methane as their sole carbon source, present a promising area for biotechnological applications. Research has explored the potential of these microorganisms in producing valuable products such as single-cell proteins, biopolymers, and biofuels from methane. This area of study not only offers insights into utilizing methane as a resource but also contributes to strategies for greenhouse gas reduction (Strong, Xie, & Clarke, 2015).
Methane Conversion and Catalysis
The conversion of methane into more valuable chemicals and fuels is a critical area of research, given the abundance and underutilization of methane as a natural resource. Studies on the catalytic methylation of aromatics and oxidative methylation over zeolite catalysts provide insights into green chemistry approaches for methane utilization. These studies highlight the potential for converting methane into transportable liquid fuels and important petrochemicals, addressing both energy needs and environmental concerns (Adebajo, 2007).
Environmental and Health Impacts of Methane and Derivatives
Research on the environmental and health impacts of methane and its derivatives, such as methanesulfonates, is crucial for understanding and mitigating potential risks. Studies have explored the toxicology and epidemiology of exposure to methanesulfonates, providing valuable information for regulatory and safety measures (Ruder, 2006).
properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-5-4-6-16(13-15)14-26(23,24)20-18-8-3-2-7-17(18)19(22)21-9-11-25-12-10-21/h2-8,13,20H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVTVABDHQAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

